Cas no 2680838-95-1 (7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)

7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core functionalized with bromine, acetamido, and carboxylic acid groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the acetamido and carboxylic acid groups offer sites for derivatization or coordination. Its well-defined molecular framework makes it valuable for constructing complex heterocyclic systems or bioactive molecules. The compound's stability and purity are critical for reproducible results in medicinal chemistry and material science applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid structure
2680838-95-1 structure
商品名:7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
CAS番号:2680838-95-1
MF:C11H8BrNO3S
メガワット:314.155120849609
CID:5636096
PubChem ID:165927392

7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
    • EN300-28292751
    • 2680838-95-1
    • 7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
    • インチ: 1S/C11H8BrNO3S/c1-5(14)13-8-6-3-2-4-7(12)9(6)17-10(8)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
    • InChIKey: WZRMOLFUBOFYOB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2=C1SC(C(=O)O)=C2NC(C)=O

計算された属性

  • せいみつぶんしりょう: 312.94083g/mol
  • どういたいしつりょう: 312.94083g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 94.6Ų

7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28292751-10.0g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28292751-0.5g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28292751-0.05g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28292751-1g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1
1g
$541.0 2023-09-08
Enamine
EN300-28292751-5g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1
5g
$1572.0 2023-09-08
Enamine
EN300-28292751-10g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1
10g
$2331.0 2023-09-08
Enamine
EN300-28292751-1.0g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28292751-2.5g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28292751-0.1g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28292751-5.0g
7-bromo-3-acetamido-1-benzothiophene-2-carboxylic acid
2680838-95-1 95.0%
5.0g
$1572.0 2025-03-19

7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid 関連文献

7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acidに関する追加情報

Comprehensive Overview of 7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid (CAS No. 2680838-95-1)

7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid (CAS No. 2680838-95-1) is a high-value heterocyclic compound widely utilized in pharmaceutical research and organic synthesis. This compound belongs to the benzothiophene family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of both bromo and acetamido functional groups enhances its reactivity, making it a versatile intermediate for constructing complex molecular architectures.

In recent years, the demand for benzothiophene derivatives has surged due to their potential in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in 7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid for its role in modulating enzyme activity and protein-protein interactions. Its carboxylic acid moiety allows for further derivatization, enabling the creation of novel compounds with improved pharmacokinetic properties.

The synthesis of CAS No. 2680838-95-1 involves multi-step organic reactions, including bromination and amidation, to achieve high purity and yield. Advanced analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its structural integrity. This compound is often stored under inert conditions to prevent degradation, ensuring consistent performance in downstream applications.

One of the trending topics in the scientific community is the exploration of sustainable synthesis methods for heterocyclic compounds. 7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid is no exception, with researchers investigating greener catalysts and solvent-free reactions to minimize environmental impact. Such innovations align with the global push toward green chemistry and eco-friendly manufacturing.

Another area of interest is the compound's potential in cancer research. Preliminary studies suggest that benzothiophene-based molecules may exhibit anti-proliferative effects against certain cancer cell lines. While further validation is needed, this has sparked curiosity about the mechanistic pathways involved and the possibility of developing new oncology drugs.

From a commercial perspective, 7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid is available through specialized chemical suppliers, often in quantities tailored for laboratory-scale experiments or industrial-scale production. Its pricing and availability may vary depending on market demand and the complexity of its synthesis. Researchers are advised to verify the certificate of analysis (CoA) to ensure compliance with their specific requirements.

In summary, CAS No. 2680838-95-1 represents a critical building block in modern organic and medicinal chemistry. Its unique structural features and functional groups make it indispensable for designing next-generation therapeutics and advanced materials. As scientific advancements continue, this compound is expected to play an even more significant role in addressing unmet medical needs and industrial challenges.

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